molecular formula C17H19ClN4O B2843666 3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2034222-91-6

3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No. B2843666
CAS RN: 2034222-91-6
M. Wt: 330.82
InChI Key: AOCMSCIURRLNBP-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, also known as CMA, is a synthetic compound with potential applications in scientific research. This molecule is classified as a designer drug and is structurally similar to cathinones and amphetamines. In recent years, CMA has gained attention among researchers due to its unique properties and potential applications in various fields of study.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azetidinone analogues, similar in structure to the queried compound, have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds have shown potential in inhibiting the growth of various bacterial and fungal strains, as well as Mycobacterium tuberculosis, suggesting their applicability in designing antibacterial and antitubercular agents. The synthesis process involved the condensation of aromatic amines with N-phenylacetamide, followed by reactions with chloroacetyl chloride to derive the final azetidinone analogues, highlighting a methodological approach to generating compounds with significant antimicrobial properties (Chandrashekaraiah et al., 2014).

Antibacterial and Antifungal Properties

Another study synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, demonstrating their effectiveness against bacterial and fungal infections. These compounds were assessed against two Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), two Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), and two fungal species (Candida albicans, Aspergillus niger, Aspergillus Clavatus), indicating their potential as antimicrobial agents. This research provides a foundation for developing novel antimicrobial agents, reinforcing the significance of azetidinone derivatives in medical chemistry (Patel & Patel, 2017).

Synthesis and Characterization Techniques

The synthesis of derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, involving compounds structurally related to the queried chemical, showcases advanced synthetic techniques. This process utilized the aza-Wittig reaction, forming iminophosphorane that reacts with phenyl isocyanate to yield the desired compounds. The characterization of these compounds was achieved through various spectroscopic techniques, providing insights into the structural attributes and potential applications of these synthesized molecules in further scientific research (Liu et al., 2006).

Potential Antidepressant and Nootropic Agents

The creation of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazone and their evaluation as potential antidepressant and nootropic agents illustrate the therapeutic applications of compounds akin to the queried chemical. Specifically, compounds with dimethoxy substitution on the aryl ring displayed high antidepressant activity, while those with para nitro substitution exhibited notable nootropic activity. This research emphasizes the versatility of azetidinone derivatives in developing CNS active agents for therapeutic use (Thomas et al., 2016).

Antimicrobial Screening of Azetidinone Derivatives

The synthesis of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and their subsequent antimicrobial screening against various microorganisms underscore their potential in combating bacterial infections. This work demonstrates the application of azetidinone derivatives in developing new antibacterial agents, contributing to the ongoing search for more effective treatments for microbial infections (Chopde et al., 2012).

properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-9-13(3-5-15(12)18)4-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2-3,5,7-9,14H,4,6,10-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCMSCIURRLNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

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